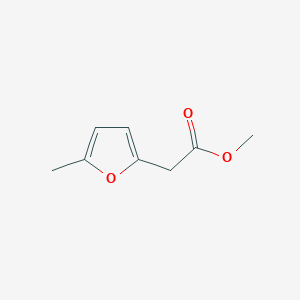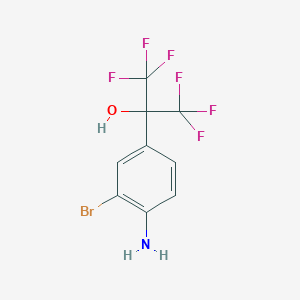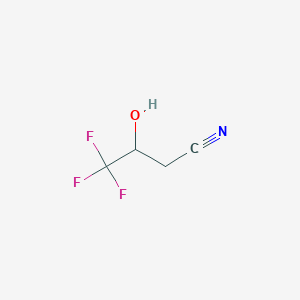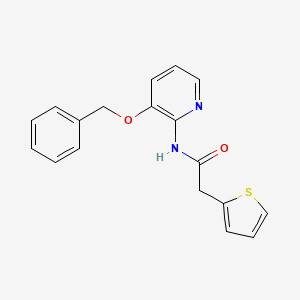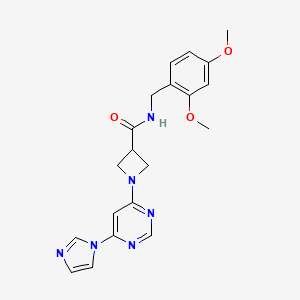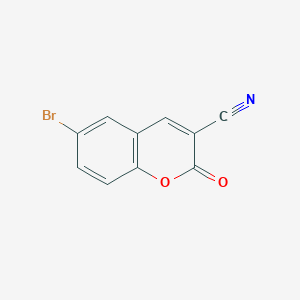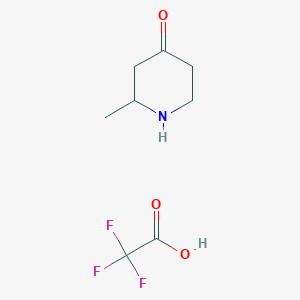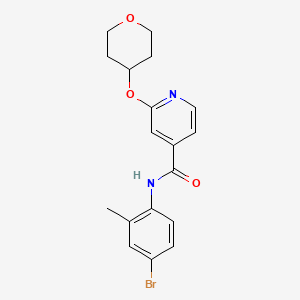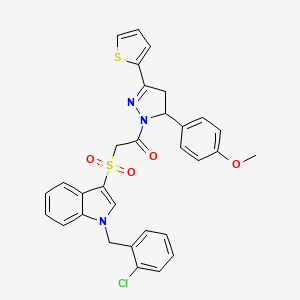
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Complex molecules such as the one described are often synthesized for their unique properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound contains several functional groups, including sulfonyl, methoxyphenyl, and thiophen-2-yl groups, which suggest it could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, including the formation of Schiff bases, as seen in related compounds. For instance, novel Schiff bases using amino-thiophene derivatives have been synthesized through multi-step reactions involving Gewald synthesis and Vilsmeier-Haack reaction, indicating a potential pathway for the synthesis of related compounds (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl, methoxyphenyl, and thiophen-2-yl groups can be characterized using techniques such as IR, NMR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and overall conformation of the molecule (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The presence of functional groups such as sulfonyl and methoxyphenyl in a molecule can lead to various chemical reactions, including substitution reactions, addition reactions, and cyclization. These reactions can significantly alter the molecule's chemical properties and utility in different applications (Wang et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, can be influenced by its molecular structure. For instance, the crystal packing and conformational differences observed in similar compounds provide insights into the potential physical properties of the target compound (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential biological activity, are closely related to the molecular structure and functional groups present in the compound. Studies on related compounds have shown that variations in the substituents and functional groups can lead to differences in biological activity and chemical stability (Wang et al., 2015).
科学的研究の応用
Synthesis and Biological Activity
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their biological activities. For instance, studies on the synthesis of novel Schiff bases and their antimicrobial activity highlight the potential of such compounds in developing new antimicrobial agents. These Schiff bases, derived from similar structural frameworks, show excellent activity against various microbial strains, indicating the potential of related compounds in pharmaceutical applications (Puthran et al., 2019). Furthermore, the synthesis of diarylpyrazoles containing phenylsulfonyl or carbonitrile moieties and their evaluation as possible anti-inflammatory agents illustrate another aspect of scientific research applications. Some derivatives exhibited significant anti-inflammatory activity, suggesting the therapeutic potential of such compounds (Nassar et al., 2011).
Chemical Synthesis and Material Science
In material science and synthetic chemistry, the focus is on developing new synthetic methods and materials with specific properties. For example, the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes showcases the application of similar compounds in the synthesis of new materials with potential electronic properties (Chaloner et al., 1992).
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O4S2/c1-39-23-14-12-21(13-15-23)28-17-26(29-11-6-16-40-29)33-35(28)31(36)20-41(37,38)30-19-34(27-10-5-3-8-24(27)30)18-22-7-2-4-9-25(22)32/h2-16,19,28H,17-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIAFFLJDKZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

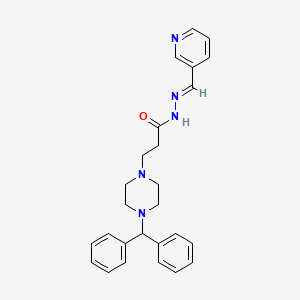
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
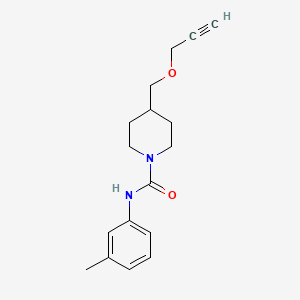
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
